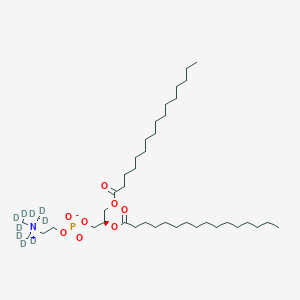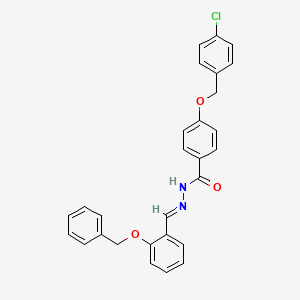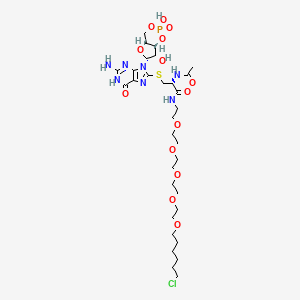
cGMP-HTL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cGMP-HTL, also known as cyclic guanosine monophosphate-HaloTag-ligand, is an autophagy-targeting chimera (AUTAC). This compound consists of a HaloTag-ligand, a linker, and a Cys-S-cyclic guanosine monophosphate (autophagy tag). It is designed to enhance K63-linked ubiquitination of mitochondria, facilitating targeted degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cGMP-HTL involves the conjugation of a HaloTag-ligand with a cyclic guanosine monophosphate moiety through a linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of organic synthesis techniques to attach the HaloTag-ligand to the cyclic guanosine monophosphate via a linker .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized laboratories using advanced organic synthesis techniques. The production process involves multiple steps, including purification and quality control to ensure the compound’s purity and efficacy .
化学反応の分析
Types of Reactions
cGMP-HTL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The specific conditions depend on the desired reaction and the target derivative .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products can have different biological activities and applications .
科学的研究の応用
cGMP-HTL has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying autophagy and ubiquitination processes.
Biology: Employed in research on cellular degradation mechanisms and mitochondrial function.
Medicine: Investigated for potential therapeutic applications in diseases involving dysfunctional autophagy and mitochondrial disorders.
Industry: Utilized in the development of targeted degradation strategies for various applications .
作用機序
cGMP-HTL exerts its effects by enhancing K63-linked ubiquitination of mitochondria, leading to targeted degradation. The compound contains a degradation tag (guanine derivatives) and a specific warhead that provides target specificity. The molecular targets include proteins involved in the autophagy pathway, and the pathways involved include the ubiquitin-proteasome system and autophagy-lysosome pathway .
類似化合物との比較
Similar Compounds
- Cyclic adenosine monophosphate-HaloTag-ligand (cAMP-HTL)
- Cyclic inosine monophosphate-HaloTag-ligand (cIMP-HTL)
- Cyclic cytidine monophosphate-HaloTag-ligand (cCMP-HTL)
Uniqueness
cGMP-HTL is unique due to its specific design for enhancing K63-linked ubiquitination of mitochondria. This targeted degradation strategy is distinct from other similar compounds, which may not have the same specificity or efficacy in promoting mitochondrial ubiquitination and degradation .
特性
分子式 |
C31H51ClN7O14PS |
|---|---|
分子量 |
844.3 g/mol |
IUPAC名 |
(2R)-3-[[9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-6-oxo-1H-purin-8-yl]sulfanyl]-2-acetamido-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C31H51ClN7O14PS/c1-20(40)35-21(27(42)34-7-9-47-11-13-49-15-17-50-16-14-48-12-10-46-8-5-3-2-4-6-32)19-55-31-36-23-26(37-30(33)38-28(23)43)39(31)29-24(41)25-22(52-29)18-51-54(44,45)53-25/h21-22,24-25,29,41H,2-19H2,1H3,(H,34,42)(H,35,40)(H,44,45)(H3,33,37,38,43)/t21-,22+,24?,25-,29+/m0/s1 |
InChIキー |
FDOKYSQWSIEUBX-SGPGPASMSA-N |
異性体SMILES |
CC(=O)N[C@@H](CSC1=NC2=C(N1[C@H]3C([C@@H]4[C@H](O3)COP(=O)(O4)O)O)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCOCCOCCCCCCCl |
正規SMILES |
CC(=O)NC(CSC1=NC2=C(N1C3C(C4C(O3)COP(=O)(O4)O)O)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCOCCOCCCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


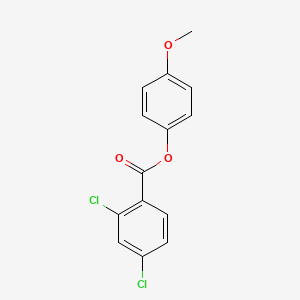

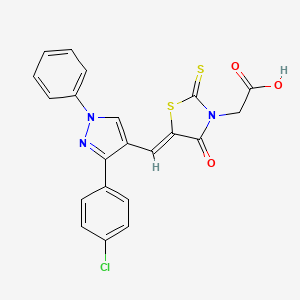
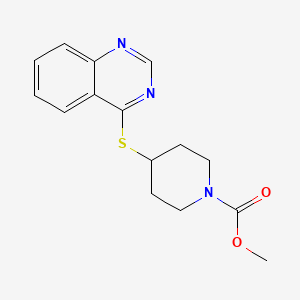
![(4S)-6-fluoro-4-[(2S,4R)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B15074131.png)
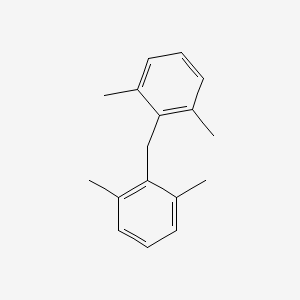
![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)
![4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride](/img/structure/B15074137.png)
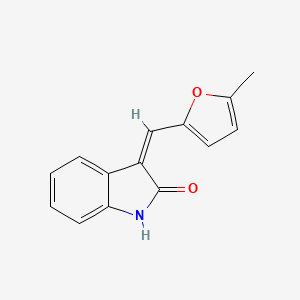
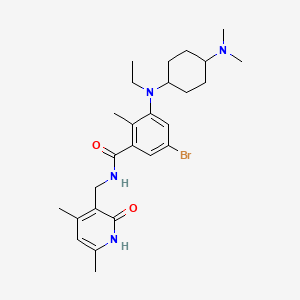

![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
